molecular formula C9H8F4O B14028245 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene

Katalognummer: B14028245
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: IMWPJUFPZMSNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene typically involves organic synthetic routes. One common method includes the reaction of fluorinated hydrocarbons with aromatic compounds, followed by functional group transformations . The specific reaction conditions may vary, but they often involve the use of catalysts and controlled temperatures to achieve the desired product.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its fluorinated groups often enhance the biological activity and metabolic stability of the molecules.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can impart desirable characteristics.

Wirkmechanismus

The mechanism by which 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluoro and trifluoromethyl groups, which can stabilize or destabilize intermediates. In biological systems, these groups can enhance binding affinity to molecular targets, such as enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H8F4O

Molekulargewicht

208.15 g/mol

IUPAC-Name

1-ethoxy-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F4O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3

InChI-Schlüssel

IMWPJUFPZMSNIT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.